molecular formula C₁₄H₁₃D₅N₂O₅ B1141000 Aspartame-d5 CAS No. 1356849-17-6

Aspartame-d5

Cat. No.: B1141000
CAS No.: 1356849-17-6
M. Wt: 299.33
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Aspartame, also known as L-alpha-aspartyl-L-phenylalanine methyl ester, is a commonly used synthetic sweetener . The primary targets of Aspartame are various cancer-related proteins . It has the potential to impact these proteins, potentially raising the likelihood of cellular carcinogenesis by interfering with biomolecular function .

Mode of Action

Aspartame interacts with its targets, the cancer-related proteins, through a process that involves network toxicology and molecular docking techniques . The binding affinity and modes of action of Aspartame with these key proteins have been examined using these techniques . The action patterns and pathways of Aspartame-related targets are similar to the mechanisms of known carcinogenic pathways .

Biochemical Pathways

The biochemical pathways affected by Aspartame are those related to carcinogenesis . Aspartame has the potential to interfere with the function of biomolecules, which can lead to an increased likelihood of cellular carcinogenesis . The action patterns and pathways of Aspartame-related targets are similar to the mechanisms of known carcinogenic pathways .

Pharmacokinetics

Aspartame is 180 to 200 times sweeter than sucrose and is metabolized as a protein . Its subsequent amino acids are used up in their respective mechanisms . The U.S. Food and Drug Administration (FDA) continues to regard Aspartame as safe within the recommended intake limits, setting the Acceptable Daily Intake (ADI) at 40 mg per kilogram of body weight .

Result of Action

The molecular and cellular effects of Aspartame’s action are significant. It has been suggested that Aspartame has the potential to impact various cancer-related proteins, potentially raising the likelihood of cellular carcinogenesis by interfering with biomolecular function . It’s important to note that these findings need to be validated in actual biological systems due to the complexity of the in vivo environment .

Action Environment

The action, efficacy, and stability of Aspartame can be influenced by various environmental factors. For example, the amount of Aspartame ingested should be monitored carefully to avoid health implications . Furthermore, the controversy persists even after the World Health Organization (WHO) classified Aspartame as a carcinogenic substance . Therefore, the safety of Aspartame is still a topic of ongoing research and debate .

Biochemical Analysis

Biochemical Properties

Aspartame-d5, like Aspartame, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, aspartate, a derivative of Aspartame, has been reported to be a putative excitatory neurotransmitter in retina and in the retinohypothalamic tract (RHT) and suprachiasmatic nuclei (SCN) .

Cellular Effects

This compound influences cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, ingestion of L-aspartate into the SCN results in minor phase advances during a subjective day .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound might lead to increased levels of aspartate in the brain which could alter the characteristics of biochemical variables possibly by modulating the transmission in several areas/nuclei in the brain including RHT and SCN .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown acrophase delays in glucose, total protein and advances in AST rhythms and increased mesor (in AST), amplitude (in cholesterol) and decreased amplitude values (in glucose, AST) in aspartame treated animals .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound have been shown to cause significant increases in the weight of liver and brain in rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For instance, aspartate, a derivative of this compound, is involved in the transmission of light information from retina to SCN via RHT .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aspartame-d5 is synthesized by incorporating deuterium into the aspartame molecule. The process typically involves the use of deuterated reagents and solvents. One common method is the enzymatic production of α-L-aspartyl-L-phenylalanine β-methylester from L-aspartic acid dimethylester and L-phenylalanine using α-amino acid ester acyl transferase. This intermediate is then chemically transformed into α-L-aspartyl-L-phenylalanine methylester hydrochloride (aspartame hydrochloride) in an aqueous solution with methanol and hydrochloric acid, followed by the removal of hydrochloric acid to form aspartame .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves protecting the amino group in L-aspartic acid to prevent undesirable reactions, followed by condensation with L-phenylalanine methylester. The protective group is then removed to yield aspartame .

Chemical Reactions Analysis

Types of Reactions: Aspartame-d5 undergoes various chemical reactions, including hydrolysis, cyclization, and degradation. Hydrolysis of this compound results in the formation of its constituent amino acids, aspartic acid, and phenylalanine . Cyclization can lead to the formation of diketopiperazine, a major degradation product .

Common Reagents and Conditions:

Major Products:

    Hydrolysis Products: Aspartic acid and phenylalanine.

    Cyclization Product: Diketopiperazine.

Scientific Research Applications

Aspartame-d5 is extensively used in scientific research due to its labeled deuterium atoms, which make it a valuable tool for studying metabolic pathways and enzyme-catalyzed reactions. It is used to probe enzyme-substrate interactions and to uncover the mechanisms of action of various enzymes . Additionally, this compound is employed in studies investigating the structures and functions of proteins, DNA, and other macromolecules. It also plays a role in exploring cell signaling pathways, drug-target interactions, and the metabolism of carbohydrates, lipids, and proteins .

Comparison with Similar Compounds

Aspartame-d5’s unique properties make it a valuable compound in both industrial applications and scientific research, offering insights into metabolic pathways and enzyme interactions.

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-methoxy-1-oxo-3-(2,3,4,5,6-pentadeuteriophenyl)propan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18)/t10-,11-/m0/s1/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOZJIPTCAWIRG-HEPISUNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)OC)NC(=O)[C@H](CC(=O)O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675637
Record name Methyl L-alpha-aspartyl-L-(2,3,4,5,6-~2~H_5_)phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356849-17-6
Record name Methyl L-alpha-aspartyl-L-(2,3,4,5,6-~2~H_5_)phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.